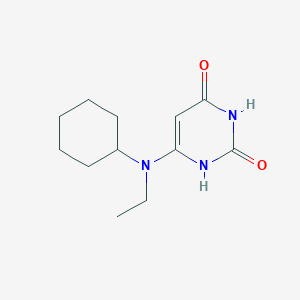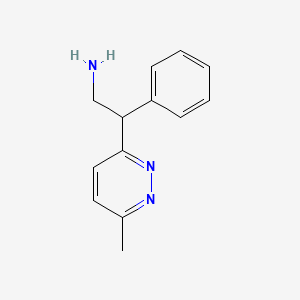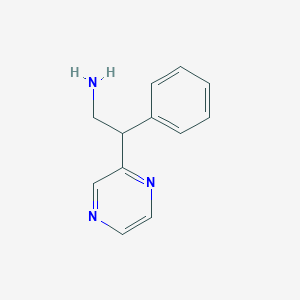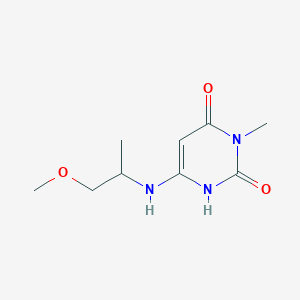
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol
Vue d'ensemble
Description
The compound “1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these rings suggests that this compound might have biological activity, as both pyrimidines and piperidines are found in many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the formation of the piperidine ring . The exact methods would depend on the specific starting materials and the desired substitution pattern on the rings.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of the pyrimidine and piperidine rings suggests that it might undergo reactions typical of these types of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrimidine and piperidine rings might affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol has garnered attention in medicinal chemistry due to its structural framework, which is conducive to binding with various biological targets. Its chloropyrimidinyl moiety can potentially interact with enzymes or receptors, making it a valuable scaffold for developing new therapeutic agents .
Agriculture: Development of Agrochemicals
In agriculture, this compound could be explored for the development of novel agrochemicals. The presence of a chloropyrimidin group suggests that it may serve as a precursor for synthesizing compounds with herbicidal or fungicidal properties, contributing to crop protection strategies .
Material Science: Organic Synthesis Intermediate
The versatile nature of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol makes it a candidate for use as an intermediate in the synthesis of advanced materials. Its molecular structure could be utilized in creating polymers or coatings with specific desired properties .
Environmental Science: Analytical Standard for Pollutant Detection
This compound’s unique chemical signature allows it to be used as an analytical standard in environmental science. It could aid in the detection and quantification of related compounds in environmental samples, thus monitoring pollution levels .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, given its potential to bind with active sites. This can provide insights into enzyme mechanisms and aid in the design of inhibitors for therapeutic purposes .
Pharmacology: Pharmacokinetic Modulation
The structural attributes of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol suggest its utility in pharmacology for modulating pharmacokinetic profiles of drugs. It could be modified to alter absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .
Mécanisme D'action
Target of Action
Similar compounds such as pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8-15-12/h6,8-10,17H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGAGAZFSXTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)


![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)



![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

